

Application Note: The Use of Risdiplam-d4 in Preclinical DMPK Assays

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Compound of Interest

Compound Name: *Risdiplam-d4*

Cat. No.: *B12415297*

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Introduction

Risdiplam is an orally administered, small molecule survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier approved for the treatment of spinal muscular atrophy (SMA).[1][2] A thorough understanding of the absorption, distribution, metabolism, and excretion (DMPK) properties of Risdiplam is crucial for its preclinical and clinical development. **Risdiplam-d4**, a deuterated form of Risdiplam, serves as an essential tool in these studies, primarily as a stable isotope-labeled internal standard for quantitative bioanalysis.[1] The use of deuterated internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a well-established practice that enhances the accuracy, precision, and robustness of bioanalytical methods.[3][4] This application note provides an overview of the use of **Risdiplam-d4** in in vitro and in vivo DMPK assays for Risdiplam, along with detailed protocols.

Risdiplam and its DMPK Profile

Risdiplam's mechanism of action involves correcting the splicing of SMN2 pre-mRNA to increase the production of functional SMN protein.[1][5] Its DMPK profile has been characterized, revealing that it is orally bioavailable and distributes to the central nervous system and peripheral tissues.[2][6] The metabolism of Risdiplam is primarily mediated by flavin monooxygenases 1 and 3 (FMO1 and FMO3), with some contribution from cytochrome P450 (CYP) enzymes, including CYP1A1, CYP2J2, and CYP3A4.[2][7]

Parameter	Value	Species	Reference
Tmax (Time to maximum concentration)	1-4 hours	Human	[2]
Plasma Protein Binding	~89% (primarily to albumin)	Human	[2]
Apparent Volume of Distribution (steady state)	6.3 L/kg	Human	[2]
Terminal Elimination Half-life	~50 hours	Healthy Adult Humans	[2]
Primary Metabolism	FMO1 and FMO3	Human	[7]
Excretion	~53% in feces, ~28% in urine	Human	[2]

Role of Risdiplam-d4 in DMPK Assays

Due to its structural similarity and mass difference, **Risdiplam-d4** is an ideal internal standard for the LC-MS/MS-based quantification of Risdiplam in biological matrices.[1][3] It co-elutes with the unlabeled analyte but is distinguished by its higher mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variability that can be introduced during sample preparation, injection, and ionization, leading to more reliable data.

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines the determination of the metabolic stability of Risdiplam in human liver microsomes, a common in vitro DMPK assay to predict hepatic clearance.

Materials:

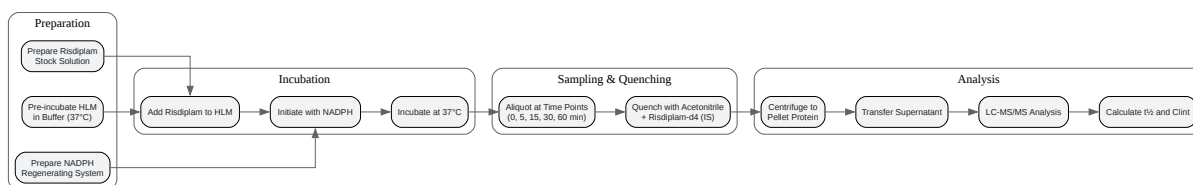
- Risdiplam

- **Risdiplam-d4** (as internal standard)
- Human Liver Microsomes (HLM)
- NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Phosphate buffer (pH 7.4)
- Acetonitrile
- LC-MS/MS system

Procedure:

- Preparation of Incubation Mixtures:
 - Prepare a stock solution of Risdiplam in a suitable organic solvent (e.g., DMSO).
 - In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
 - Add Risdiplam to the pre-warmed microsome solution to a final concentration of, for example, 1 µM.
- Initiation of Metabolic Reaction:
 - Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
 - Incubate the mixture at 37°C with shaking.
- Time Point Sampling:
 - At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot a portion of the incubation mixture.
- Reaction Quenching and Protein Precipitation:

- Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of **Risdiplam-d4** as the internal standard.
- Vortex the mixture to precipitate the proteins.
- Sample Processing:
 - Centrifuge the samples to pellet the precipitated protein.
 - Transfer the supernatant to a clean tube or a 96-well plate for analysis.
- LC-MS/MS Analysis:
 - Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of Risdiplam to **Risdiplam-d4**.
- Data Analysis:
 - Plot the natural logarithm of the percentage of Risdiplam remaining versus time.
 - Determine the in vitro half-life ($t_{1/2}$) from the slope of the linear regression.
 - Calculate the intrinsic clearance (Cl_{int}).



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In Vitro Metabolic Stability Workflow

In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical rodent pharmacokinetic study to determine the plasma concentration-time profile of Risdiplam following oral administration.

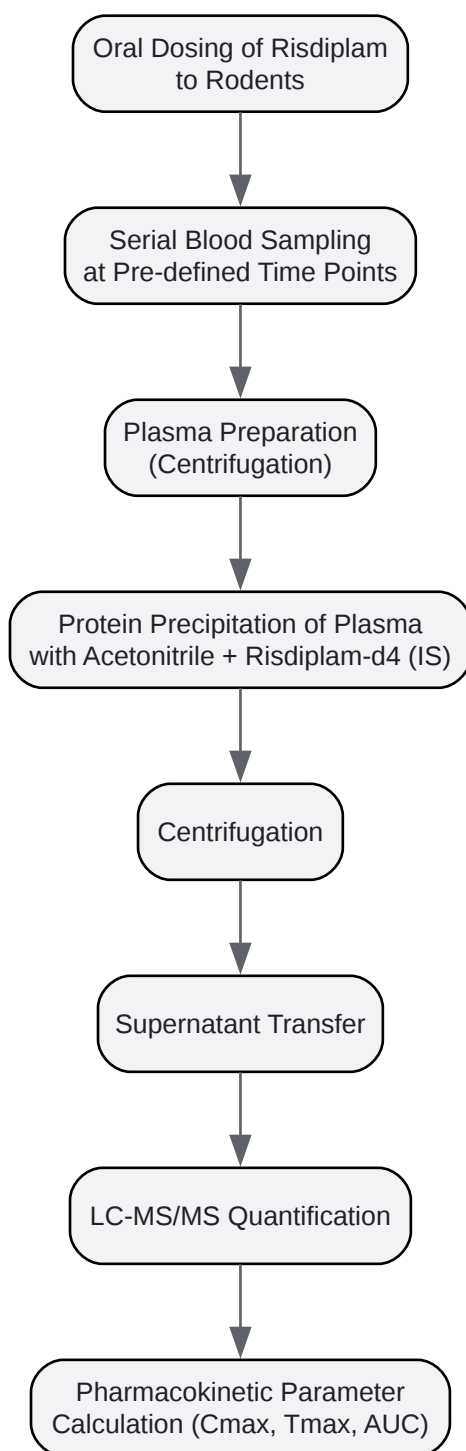
Materials:

- Risdiplam formulation for oral dosing
- **Risdiplam-d4** (as internal standard)
- Experimental animals (e.g., Sprague-Dawley rats)
- Dosing gavage needles
- Blood collection supplies (e.g., capillary tubes, anticoagulant-coated tubes)
- Acetonitrile
- LC-MS/MS system

Procedure:

- Animal Dosing:
 - Acclimate the animals prior to the study.
 - Administer a single oral dose of the Risdiplam formulation to each animal via gavage.
- Blood Sampling:
 - Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
 - Collect the blood into tubes containing an anticoagulant (e.g., K2EDTA).

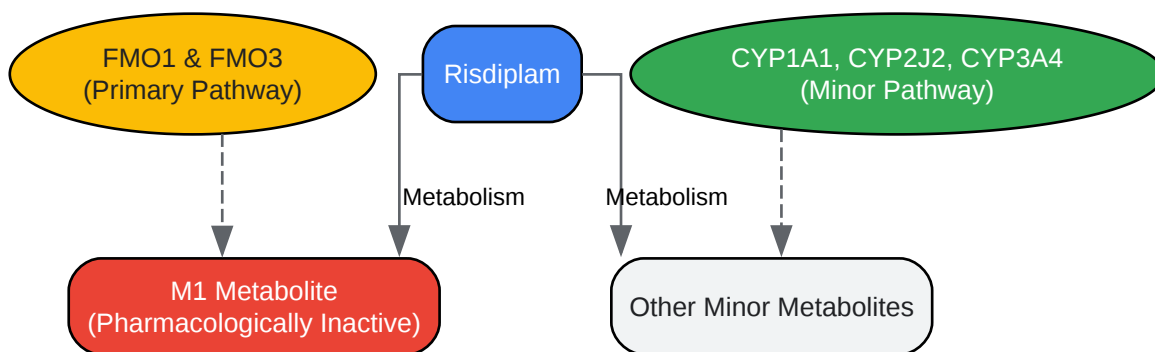
- Plasma Preparation:
 - Centrifuge the blood samples to separate the plasma.
 - Transfer the plasma to clean tubes and store at -80°C until analysis.
- Sample Preparation for Analysis:
 - Thaw the plasma samples.
 - In a clean tube, add a known volume of plasma.
 - Add a protein precipitation solvent (e.g., acetonitrile) containing a known concentration of **Risdiplam-d4** as the internal standard.
 - Vortex the mixture to precipitate plasma proteins.
- Sample Processing:
 - Centrifuge the samples to pellet the precipitated proteins.
 - Transfer the supernatant for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Quantify the concentration of Risdiplam in the plasma samples using a validated LC-MS/MS method by comparing the peak area ratio of Risdiplam to **Risdiplam-d4** against a standard curve.
- Pharmacokinetic Analysis:
 - Plot the plasma concentration of Risdiplam versus time.
 - Calculate key pharmacokinetic parameters such as C_{max}, T_{max}, AUC (Area Under the Curve), and half-life using non-compartmental analysis.



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In Vivo Pharmacokinetic Study Workflow

Risdiplam Metabolism and Signaling Pathway



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Risdiplam Metabolic Pathway

Conclusion

Risdiplam-d4 is an indispensable tool for the accurate and precise quantification of Risdiplam in a variety of biological matrices. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is critical for obtaining reliable data from in vitro and in vivo DMPK studies. The protocols provided herein offer a framework for researchers to investigate the DMPK properties of Risdiplam, contributing to a better understanding of its pharmacology and facilitating further drug development efforts.

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